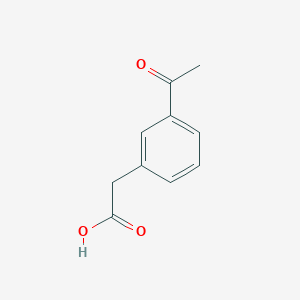2-(3-acetylphenyl)acetic Acid
CAS No.: 18749-47-8
Cat. No.: VC13448905
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 18749-47-8 |
|---|---|
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | 2-(3-acetylphenyl)acetic acid |
| Standard InChI | InChI=1S/C10H10O3/c1-7(11)9-4-2-3-8(5-9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13) |
| Standard InChI Key | CVAUIEAXZWBCSQ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=CC(=C1)CC(=O)O |
| Canonical SMILES | CC(=O)C1=CC=CC(=C1)CC(=O)O |
Introduction
Molecular Structure and Nomenclature
Chemical Identity
2-(3-Acetylphenyl)acetic acid (IUPAC name: 2-[3-(acetyl)phenyl]acetic acid) has the molecular formula C₁₀H₁₀O₃ and a molecular weight of 192.19 g/mol. The structure consists of:
-
A phenyl ring substituted with an acetyl group (-COCH₃) at the meta (3rd) position.
-
An acetic acid moiety (-CH₂COOH) linked to the phenyl ring’s ortho (2nd) position.
This arrangement confers both aromatic and carboxylic acid functionalities, enabling diverse chemical interactions .
Structural Analogues and Comparative Analysis
Closely related compounds include:
-
2-(3-Acetylphenyl)phenylacetic acid (PubChem CID 11572401): Features an additional phenyl group, increasing molecular weight to 254.28 g/mol .
-
2-(3-{4-[(3-Acetylphenyl)amino]...}adamantan-1-yl)acetic acid (ChemDiv C719-0220): A complex adamantane derivative with anticancer potential .
These analogs highlight the versatility of acetylphenyl-acetic acid frameworks in drug discovery and materials science.
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocols for 2-(3-acetylphenyl)acetic acid are documented, plausible routes include:
-
Friedel-Crafts Acylation: Acetylation of phenylacetic acid using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group .
-
Hydrolysis of Esters: Conversion of ethyl 2-(3-acetylanilino)-2-oxoacetate (CAS 6345-11-5) under acidic or basic conditions .
-
Malonic Ester Synthesis: Condensation of diethyl malonate with 3-acetylbenzyl halides, followed by decarboxylation .
Reaction Profile
-
Acid-Catalyzed Esterification: Reacts with alcohols to form esters (e.g., ethyl 2-(3-acetylphenyl)acetate), useful in fragrance and polymer industries .
-
Nucleophilic Acyl Substitution: The acetyl group participates in ketone-specific reactions, such as Grignard additions or reductions to form alcohols .
-
Decarboxylation: Heating under basic conditions yields 3-acetyltoluene, a precursor for agrochemicals .
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of acetic acid and acetyl groups) .
-
NMR (¹H):
Applications in Industry and Research
Pharmaceutical Intermediate
-
Anticancer Agents: Adamantane derivatives (e.g., C719-0220) inhibit protein tyrosine phosphatases, suggesting potential for 2-(3-acetylphenyl)acetic acid in targeted therapies .
-
Anti-inflammatory Drugs: Structural similarity to indomethacin analogs implies cyclooxygenase (COX) inhibition potential .
Material Science
-
Polymer Modification: Acetic acid derivatives act as crosslinkers in cellulose acetate films and adhesives .
-
Coordination Chemistry: Forms metal complexes (e.g., Cu²⁺, Pd²⁺) for catalytic applications .
Agricultural Chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume